Thulium acetate tetrahydrate

Vue d'ensemble

Description

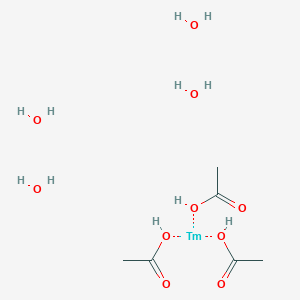

Thulium acetate tetrahydrate is a chemical compound that contains the rare earth element thulium . It is a moderately water-soluble crystalline Thulium source that decomposes to Thulium oxide on heating . It can be used as a precursor in the synthesis of core-shell nanocrystals .

Molecular Structure Analysis

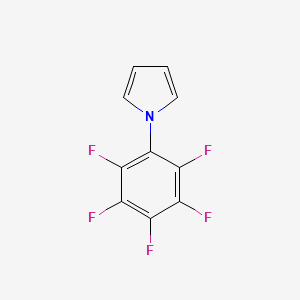

Thulium (III) acetate is the acetate salt of thulium, with the chemical formula of Tm(CH3COO)3 . It can exist in the tetrahydrate or the anhydrous form . The number of electrons in each of Thulium’s shells is [2, 8, 18, 31, 8, 2] and its electron configuration is [Xe]4f13 6s2 .Chemical Reactions Analysis

Thulium (III) acetate reacts with iron acetylacetonate at 300 °C, which can form the hexagonal crystal TmFeO3 . Reacting thulium (III) acetate with trifluoroacetic acid will produce thulium trifluoroacetate: Tm(CH3COO)3 + 3 CF3COOH → Tm(CF3COO)3 + 3 CH3COOH .Physical and Chemical Properties Analysis

This compound is a bright, silvery metal . It is a moderately water-soluble crystalline Thulium source that decomposes to Thulium oxide on heating .Applications De Recherche Scientifique

Radio Nuclides for Therapeutic Purposes

Thulium–167, produced from reactions involving thulium acetate tetrahydrate, is significant in nuclear medicine, particularly for tumor and bone studies. It emits γ rays and low-energy electrons, making it suitable for imaging and therapeutic purposes (Sadeghi, Zandi, & Afarideh, 2012).

Tm3+ Membrane Sensor in Analytical Chemistry

A new thulium(III) membrane sensor was developed using components like thulium acetate. This sensor exhibits a Nernstian response and is useful for detecting thulium concentrations in various samples (Zamani, Nekoei, Mohammadhosseini, & Ganjali, 2010).

NMR Imaging and Temperature Measurement

Thulium complexes, derivable from thulium acetate, serve as effective shift agents in NMR imaging, particularly for distinguishing between intra- and extracellular sodium ions. They are also useful for temperature measurements in medical settings (Buster et al., 1990).

Photoluminescence and XPS Properties in Nanostructures

Thulium-doped nanostructures, prepared using thulium compounds like thulium acetate, exhibit unique photoluminescence and X-ray photoelectron spectroscopy (XPS) properties. This has implications in material science and engineering (Kabongo et al., 2017).

Safety and Hazards

Thulium acetate tetrahydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of inhalation or ingestion, immediate medical assistance should be sought .

Mécanisme D'action

Target of Action

Thulium acetate tetrahydrate is a chemical compound containing the rare earth element thulium

Mode of Action

It is known that thulium (iii) acetate can react with iron acetylacetonate at 300 °c to form the hexagonal crystal tmfeo3 . This suggests that the compound may interact with certain metal ions in its environment, leading to the formation of new compounds.

Biochemical Pathways

The reaction of thulium (iii) acetate with iron acetylacetonate suggests that it may play a role in reactions involving metal ions

Result of Action

It is known that the compound can be used as a precursor in the synthesis of core-shell nanocrystals . This suggests that it may have applications in materials science and nanotechnology.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the reaction of thulium (III) acetate with iron acetylacetonate occurs at 300 °C . The stability and efficacy of the compound may also be influenced by the presence of other metal ions in its environment.

Propriétés

IUPAC Name |

acetic acid;thulium;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.4H2O.Tm/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQYMXRFGNEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20O10Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130655.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130662.png)

![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130666.png)

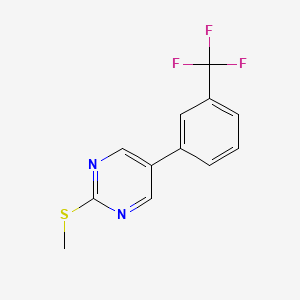

![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)

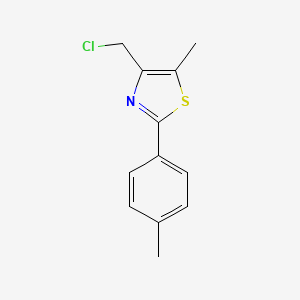

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)

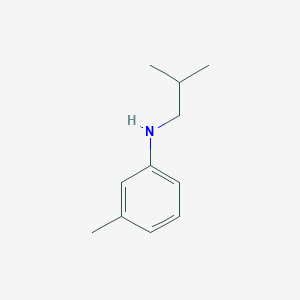

![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)

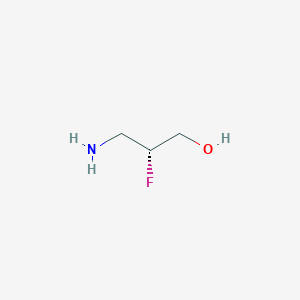

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)